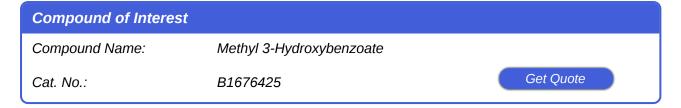


An In-depth Technical Guide to Methyl 3-Hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methyl 3-hydroxybenzoate**, a significant organic compound with applications in the pharmaceutical and cosmetic industries. This document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Special emphasis is placed on its role as an antimicrobial agent and its mechanism of action. Detailed experimental protocols for its synthesis and spectroscopic identification are provided to aid researchers in their practical applications.

Chemical Identity and Properties

Methyl 3-hydroxybenzoate is a benzoate ester and a member of the phenol class of compounds.[1] It is recognized for its utility as a preservative in various formulations and as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties of Methyl 3-Hydroxybenzoate



Property	Value	Reference
IUPAC Name	Methyl 3-hydroxybenzoate	[2]
CAS Number	19438-10-9	
Synonyms	3-Hydroxybenzoic acid methyl ester, 3- (Methoxycarbonyl)phenol, Methyl m-hydroxybenzoate	[2][3]
Molecular Formula	C ₈ H ₈ O ₃	[3]
Molecular Weight	152.15 g/mol	[3]
Melting Point	70-74 °C	[2][3]
Boiling Point	280-281 °C (at 709 mmHg)	[3]
Solubility	Soluble in alcohol, chloroform, dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3][4] Slightly soluble in water.[5]	
рКа	9.15 ± 0.10 (Predicted)	[1][3]

Synthesis of Methyl 3-Hydroxybenzoate

The most common method for synthesizing **methyl 3-hydroxybenzoate** is through the Fischer-Speier esterification of 3-hydroxybenzoic acid with methanol, using a strong acid as a catalyst.[6]

Experimental Protocol: Fischer-Speier Esterification

Materials:

- 3-Hydroxybenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

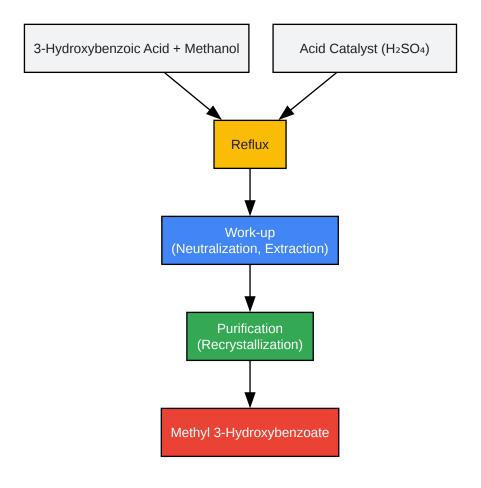


- Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Diethyl ether
- Solvents for recrystallization (e.g., benzene/cyclohexane or ethyl acetate/hexane)

Procedure:

- Dissolve 3-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.
- Reflux the mixture for several hours (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether.
- Wash the ether solution sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and evaporate the solvent to yield the crude product.
- Purify the crude **methyl 3-hydroxybenzoate** by recrystallization from a suitable solvent system to obtain a white solid.





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Figure 1: Synthesis workflow for **Methyl 3-Hydroxybenzoate**.

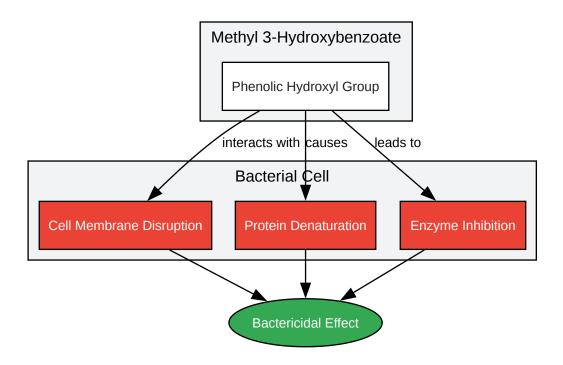
Applications in Research and Drug Development

Methyl 3-hydroxybenzoate is primarily recognized for its antimicrobial properties, making it a valuable preservative in cosmetics and pharmaceutical formulations.[5] It serves as a precursor in the synthesis of more complex molecules, such as 3-hydroxybenzene-1,2-dicarbaldehyde.[4]

Mechanism of Antibacterial Action

The antibacterial effect of **methyl 3-hydroxybenzoate** is attributed to its phenolic hydroxyl group.[5] The mechanism is believed to involve the disruption of microbial cell membranes, the denaturation of intracellular proteins, and the inhibition of essential enzymatic activities, including those in the respiratory chain.[5][6]





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Figure 2: Proposed antibacterial mechanism of action.

Analytical Characterization

The structural elucidation and purity assessment of **methyl 3-hydroxybenzoate** are typically performed using standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The typical spectral width is 0-220 ppm.

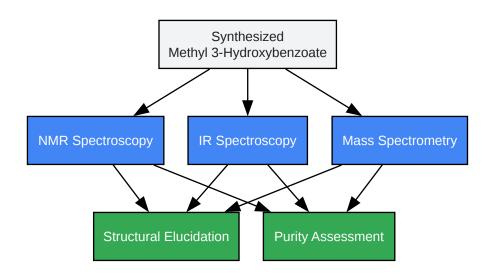


4.1.2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Apply a drop of this solution onto a salt plate (NaCl or KBr).[7] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
- Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire
 the spectrum, typically over a range of 4000-400 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
- Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the specific instrument and experimental goals.



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Figure 3: Workflow for the analytical characterization of **Methyl 3-Hydroxybenzoate**.



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